![molecular formula C26H26O3S B8616747 (E,3S)-3-hydroxy-7-tritylsulfanyl-hept-4-enoic acid](/img/structure/B8616747.png)
(E,3S)-3-hydroxy-7-tritylsulfanyl-hept-4-enoic acid
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Overview
Description
(E,3S)-3-hydroxy-7-tritylsulfanyl-hept-4-enoic acid is an organic compound with the molecular formula C26H26O3S and a molecular weight of 418.548 g/mol It is characterized by the presence of a hydroxy group, a tritylsulfanyl group, and a heptenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E,3S)-3-hydroxy-7-tritylsulfanyl-hept-4-enoic acid typically involves the reaction of tritylthiol with a suitable heptenoic acid derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
(E,3S)-3-hydroxy-7-tritylsulfanyl-hept-4-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The tritylsulfanyl group can be reduced to a thiol group using reducing agents such as lithium aluminum hydride (LAH).
Substitution: The tritylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate in an acidic medium.
Reduction: LAH or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in THF or DMF.
Major Products
Oxidation: Formation of 3-oxo-7-tritylsulfanylhept-4-enoic acid.
Reduction: Formation of 3-hydroxy-7-thiohept-4-enoic acid.
Substitution: Formation of various substituted heptenoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
(E,3S)-3-hydroxy-7-tritylsulfanyl-hept-4-enoic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and enzyme activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (E,3S)-3-hydroxy-7-tritylsulfanyl-hept-4-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, while the tritylsulfanyl group can modulate the compound’s reactivity and stability. These interactions can influence various biochemical pathways, including those involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-7-tritylsulfanylhex-4-enoic acid
- 3-Hydroxy-7-tritylsulfanyloct-4-enoic acid
- 3-Hydroxy-7-tritylsulfanylbut-4-enoic acid
Uniqueness
(E,3S)-3-hydroxy-7-tritylsulfanyl-hept-4-enoic acid is unique due to its specific heptenoic acid backbone, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C26H26O3S |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
3-hydroxy-7-tritylsulfanylhept-4-enoic acid |
InChI |
InChI=1S/C26H26O3S/c27-24(20-25(28)29)18-10-11-19-30-26(21-12-4-1-5-13-21,22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-10,12-18,24,27H,11,19-20H2,(H,28,29) |
InChI Key |
BGUJCVRJDCZLQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC=CC(CC(=O)O)O |
Origin of Product |
United States |
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